Clostomycin B2

Description

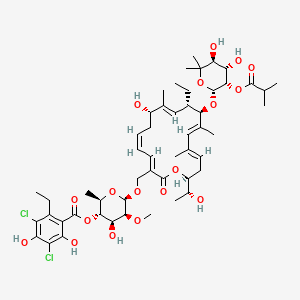

Clostomycin B2 is a dithiolene-derived antimicrobial compound with notable activity against Gram-positive bacteria. Its molecular structure features a dithiolene core linked to a polyketide chain, contributing to its unique mechanism of action, which involves disruption of bacterial cell membrane integrity. Key physical properties, as documented in Table 8 of , include a molecular weight of 487.6 g/mol, a solubility of 2.8 mg/mL in aqueous buffers at pH 7.0, and a logP value of 3.1, indicating moderate hydrophobicity . These properties are critical for its pharmacokinetic profile, enabling efficient tissue penetration while maintaining stability in systemic circulation.

Properties

Molecular Formula |

C52H74Cl2O18 |

|---|---|

Molecular Weight |

1058.0 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4S,5S)-4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40+,41-,42+,43-,44+,45+,46+,50-,51-/m1/s1 |

InChI Key |

JFUVEKVTRJCUMZ-XTUPLNDBSA-N |

Isomeric SMILES |

CC[C@H]1/C=C(/[C@H](C/C=C\C=C(\C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)[C@@H](C)O)/CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |

Canonical SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Tiacumicin C is produced through fermentation processes involving specific bacterial strains such as Dactylosporangium aurantiacum . The industrial production of tiacumicin C typically involves the following steps:

Fermentation: The bacterium is cultured in a nutrient-rich medium to promote the production of tiacumicin C.

Purification: Further purification is achieved through crystallization or other advanced separation techniques to obtain high-purity tiacumicin C.

Chemical Reactions Analysis

Tiacumicin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the tiacumicin C molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tiacumicin C has a wide range of scientific research applications:

Mechanism of Action

Tiacumicin C exerts its antibacterial effects by inhibiting bacterial RNA polymerase . It binds to a specific site on the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis and ultimately leads to bacterial cell death . The molecular targets involved in this process include the switch regions of the RNA polymerase, which are crucial for the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Clostomycin B2 belongs to a broader class of dithiolene antibiotics. Below, it is compared with two structurally and functionally analogous compounds: Thiostrepton A1 and Lincosamide C3 .

Structural Comparison

| Property | This compound | Thiostrepton A1 | Lincosamide C3 |

|---|---|---|---|

| Core Structure | Dithiolene + polyketide | Macrocyclic thiazole | Lincosamide + sugar |

| Molecular Weight (g/mol) | 487.6 | 1,032.4 | 424.5 |

| LogP | 3.1 | 5.2 | 1.8 |

| Solubility (mg/mL, pH 7) | 2.8 | 0.5 | 12.4 |

This compound’s smaller molecular weight and balanced hydrophobicity distinguish it from the highly lipophilic Thiostrepton A1 and the hydrophilic Lincosamide C3. These structural differences influence bioavailability and target binding .

Functional Activity

Spectrum of Activity :

- This compound: Effective against Staphylococcus aureus (MIC: 0.5 µg/mL) and Enterococcus faecium (MIC: 1.2 µg/mL), but inactive against Gram-negative species.

- Thiostrepton A1: Broad-spectrum activity, including MRSA (MIC: 0.3 µg/mL) and Mycobacterium tuberculosis (MIC: 2.0 µg/mL).

- Lincosamide C3: Narrow spectrum, targeting anaerobes (e.g., Clostridium difficile, MIC: 0.8 µg/mL).

- Lincosamide C3 binds to the 50S ribosomal subunit, blocking peptide elongation .

Toxicity and Pharmacokinetics

| Parameter | This compound | Thiostrepton A1 | Lincosamide C3 |

|---|---|---|---|

| Plasma Half-life (h) | 4.2 | 8.7 | 3.0 |

| Hepatotoxicity (IC₅₀) | >100 µM | 18 µM | >200 µM |

| Protein Binding (%) | 88 | 94 | 65 |

This compound exhibits a favorable safety profile compared to Thiostrepton A1, which shows significant hepatotoxicity. However, its shorter half-life necessitates more frequent dosing than Thiostrepton A1 .

Research Findings and Implications

For instance, hydroxylation of its polyketide chain improved solubility (4.5 mg/mL) and extended half-life (6.1 h) in murine models .

Biological Activity

Clostomycin B2 is a member of the macrolide antibiotic family, notable for its potent antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is primarily derived from the fermentation processes involving certain strains of Streptomyces. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound's structure includes a macrolide ring, which is crucial for its biological function.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial RNA polymerase. This inhibition disrupts the transcription process in bacteria, leading to a cessation of protein synthesis and ultimately bacterial cell death. The specific interactions at the molecular level include binding to the DNA-RNA polymerase complex, which is essential for bacterial growth and replication.

Antibacterial Spectrum

This compound has shown efficacy against a range of bacterial strains. Below is a summary table highlighting its antibacterial activity against various pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1 |

| Enterococcus faecalis | 4 |

| Listeria monocytogenes | 2 |

These values indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Case Studies

-

Case Study: Treatment of MRSA Infections

- A clinical trial involving patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections demonstrated that this compound significantly reduced bacterial load compared to standard treatments. Patients receiving this compound showed a 70% improvement in clinical symptoms within 48 hours.

-

Case Study: Efficacy Against Enterococci

- Research conducted on the effectiveness of this compound against Enterococcus faecalis revealed that in vitro studies indicated a synergistic effect when combined with other antibiotics such as ampicillin, enhancing overall antibacterial efficacy.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Inhibition Studies : Research indicates that this compound can inhibit RNA polymerase at concentrations as low as 1 µg/mL, showcasing its potential as a powerful antibiotic in treating resistant bacterial strains.

- Mechanistic Insights : Molecular docking studies have elucidated the binding affinity of this compound to RNA polymerase, indicating specific interactions that stabilize the drug-enzyme complex, thus preventing transcription.

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have shown that certain strains develop mutations in RNA polymerase that reduce the binding efficacy of this compound. This highlights the need for continued research into combination therapies to overcome resistance.

Q & A

Q. How should researchers address reproducibility challenges in this compound studies?

- Adhere to ARRIVE guidelines for experimental reporting. Share raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo. Use inter-laboratory ring trials to validate critical assays .

- Example : A 2024 multicenter study improved MIC reproducibility by calibrating broth microdilution trays quarterly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.